molecular formula C16H18Cl4O4Sn B13828400 Dibutyltin tetrachlorophthalate CAS No. 23535-89-9

Dibutyltin tetrachlorophthalate

Cat. No.: B13828400
CAS No.: 23535-89-9
M. Wt: 534.8 g/mol
InChI Key: RSGPGQHLRVNHLV-UHFFFAOYSA-L
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Description

Dibutyltin tetrachlorophthalate is an organotin compound that has garnered attention due to its unique chemical properties and applications Organotin compounds are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin tetrachlorophthalate can be synthesized through the reaction of dibutyltin oxide with tetrachlorophthalic anhydride. The reaction typically occurs under controlled conditions, involving heating and the use of solvents to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Dibutyltin tetrachlorophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.

    Reduction: Reduction reactions can convert this compound to lower oxidation states.

    Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Dibutyltin tetrachlorophthalate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and other polymers.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its catalytic properties.

Mechanism of Action

The mechanism by which dibutyltin tetrachlorophthalate exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, altering their activity and leading to changes in cellular processes. For example, it has been shown to disrupt glucocorticoid receptor function, affecting immune responses and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.

    Tributyltin: Known for its use as a biocide in antifouling paints and its endocrine-disrupting properties.

    Dibutyltin oxide: Used in the production of various organotin compounds and as a catalyst in industrial processes.

Uniqueness

Dibutyltin tetrachlorophthalate is unique due to its specific chemical structure and the presence of tetrachlorophthalate groups, which confer distinct reactivity and catalytic properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for both research and industrial purposes.

Properties

CAS No.

23535-89-9

Molecular Formula

C16H18Cl4O4Sn

Molecular Weight

534.8 g/mol

IUPAC Name

3,3-dibutyl-6,7,8,9-tetrachloro-2,4,3-benzodioxastannepine-1,5-dione

InChI

InChI=1S/C8H2Cl4O4.2C4H9.Sn/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*1-3-4-2;/h(H,13,14)(H,15,16);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

RSGPGQHLRVNHLV-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1)CCCC

Origin of Product

United States

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